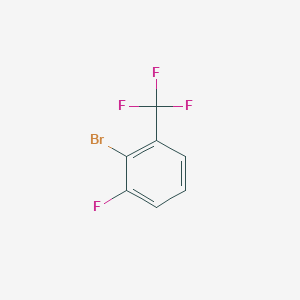
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the human MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in tumor suppression.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The activation of p53 by 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor is also being investigated for its potential use in combination therapy with other chemotherapeutic agents.
Wirkmechanismus
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor works by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been shown to induce the expression of p53 target genes, leading to the induction of apoptosis and cell cycle arrest. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has also been shown to inhibit tumor cell proliferation and induce tumor regression in preclinical studies. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction. However, 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has poor solubility in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
For 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other chemotherapeutic agents, and the evaluation of its safety and efficacy in different types of cancer. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has the potential to be a valuable tool in scientific research for the development of novel cancer therapies.
Eigenschaften
CAS-Nummer |
104007-80-9 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3 |
InChI-Schlüssel |
OZFHUMGEWVYBRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C |
Andere CAS-Nummern |
104007-80-9 |
Synonyme |
2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole TZI 41127 TZI-41127 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
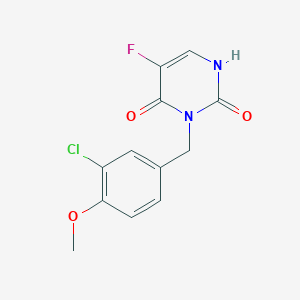
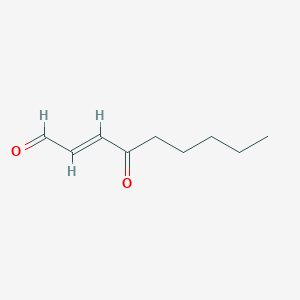
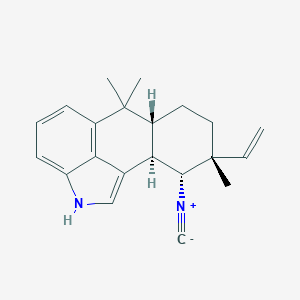
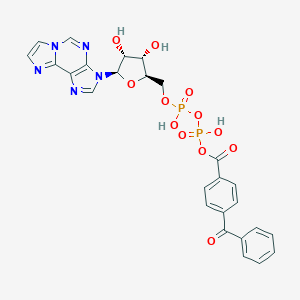
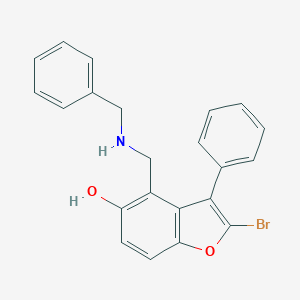
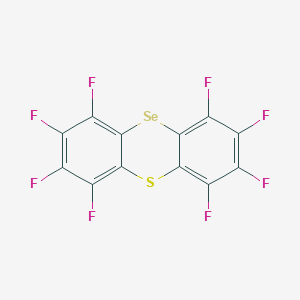

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
